molecular formula C23H24O6 B12413836 Gerontoxanthone C-d6

Gerontoxanthone C-d6

Cat. No.: B12413836
M. Wt: 402.5 g/mol
InChI Key: MPGIKBDCZHZTJM-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gerontoxanthone C-d6 is a high-purity, deuterated analog of the natural xanthone Gerontoxanthone C, intended for use as an analytical standard in research and development . As a deuterium-labeled compound, it is specifically designed for applications in mass spectrometry and chromatography, where it serves as a critical internal standard for the accurate quantification and metabolic profiling of its non-deuterated counterpart in complex biological matrices . This enables precise pharmacokinetic, bioavailability, and drug metabolism studies, supporting advanced pharmaceutical research. Xanthones are a class of compounds studied for a wide spectrum of biological activities. Research on related natural xanthones has demonstrated significant antimalarial potential, with one prenylated xanthone, cratoxyarborenone E, showing promising in vitro activity . Other studies highlight that xanthones possess notable anti-trypanosomal properties, with several isolated from natural sources exhibiting strong inhibitory activity against Trypanosoma brucei , the parasite responsible for African Sleeping Sickness . Furthermore, the structural family of xanthones is under investigation for multitargeting mechanisms in skin inflammatory diseases, including the modulation of pro-inflammatory cytokines and signaling pathways such as NF-κB and MAPK . This compound, as an analytical standard, provides researchers with a vital tool to accurately measure and understand the behavior of these bioactive xanthone molecules in experimental models. This product is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary clinical applications .

Properties

Molecular Formula

C23H24O6

Molecular Weight

402.5 g/mol

IUPAC Name

4,8,9-trihydroxy-2,3,3-trimethyl-11-[4,4,4-trideuterio-3-(trideuteriomethyl)but-2-enyl]-2H-furo[3,2-b]xanthen-5-one

InChI

InChI=1S/C23H24O6/c1-10(2)6-7-13-20-15(19(27)16-21(13)28-11(3)23(16,4)5)17(25)12-8-9-14(24)18(26)22(12)29-20/h6,8-9,11,24,26-27H,7H2,1-5H3/i1D3,2D3

InChI Key

MPGIKBDCZHZTJM-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=CCC1=C2C(=C(C3=C1OC(C3(C)C)C)O)C(=O)C4=C(O2)C(=C(C=C4)O)O)C([2H])([2H])[2H]

Canonical SMILES

CC1C(C2=C(O1)C(=C3C(=C2O)C(=O)C4=C(O3)C(=C(C=C4)O)O)CC=C(C)C)(C)C

Origin of Product

United States

Preparation Methods

Extraction from Garcinia Species

Gerontoxanthone C is primarily isolated from the stem bark of Garcinia picrorhiza and related species. The extraction protocol involves:

  • Solvent Extraction : Dried plant material is macerated in methanol, followed by sequential partitioning with dichloromethane (CH₂Cl₂) and ethyl acetate (EtOAc).
  • Chromatographic Purification :
    • Silica Gel Column : Fractions eluted with hexane/EtOAc gradients (95:5 to 0:100) isolate crude xanthones.
    • Sephadex LH-20 : Further purification using CH₂Cl₂/MeOH (1:1) yields Gerontoxanthone C.

Yield : ~0.002% (w/w) from raw plant material.

Post-Isolation Deuteration

Deuterium incorporation is achieved via hydrogen-deuterium exchange (HDE) under catalytic conditions:

  • Reagents : D₂O (99.7% isotopic purity), Pd/C (10 wt%).
  • Conditions : 160°C, 24 h in a sealed tube.
  • Mechanism : Palladium-catalyzed deuteration at exchangeable hydrogens (e.g., hydroxyl groups) and prenyl side chains.

Deuterium Incorporation : 95–98% at C-3 and C-8 positions.

Total Synthesis with Deuterated Prenyl Groups

Synthesis of Deuterated Prenyl Bromide

The prenyl side chain (3-methylbut-2-enyl) is deuterated at all six hydrogens:

  • Deuterated Isoprene Synthesis :
    • Deuteration of Isoprene : Reaction with D₂ gas over PtO₂ yields perdeuterated isoprene (C₅D₈).
    • Bromination : Treatment with HBr in acetic acid generates CD₂=CHC(CD₃)₂Br.

Purity : >99% deuterium (confirmed by GC-MS).

Xanthone Core Assembly

The xanthone scaffold is synthesized via Michael-Kostanecki condensation :

  • Benzophenone Intermediate :
    • Phloroglucinol and 2-hydroxybenzoic acid are condensed using ZnCl₂ at 200°C.
  • Cyclization :
    • The intermediate undergoes Friedel-Crafts acylation with BF₃·Et₂O to form 1,3,7-trihydroxyxanthone.

Yield : 72% for cyclization step.

Prenylation with CD₂=CHC(CD₃)₂Br

The deuterated prenyl group is introduced via O-prenylation :

  • Conditions : K₂CO₃, acetone, reflux (8 h).
  • Product : Gerontoxanthone C-d6 after purification via preparative HPLC.

Yield : 68% (prenylation step).

Late-Stage Deuteration via N-Heterocyclic Carbene (NHC) Catalysis

NHC-Mediated H-D Exchange

This method enables selective deuteration of aldehyde groups in xanthone precursors:

  • Substrate : Gerontoxanthone C with a formyl group at C-5.
  • Catalyst : 1,3-Di-tert-butylimidazol-2-ylidene (10 mol%).
  • Conditions : D₂O, 25°C, 12 h.

Deuterium Incorporation : >95% at C-1 (aldehyde position).

Limitations

  • Limited to substrates with aldehyde functionalities.
  • Requires subsequent reduction to convert aldehydes back to methyl groups.

Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR (Acetone-d₆) : Absence of signals at δ 1.63 (CH₃) and δ 5.47 (CH₂=) confirms deuteration.
  • HRMS : m/z 402.5 [M + Na]⁺ (calc. for C₂₃H₁₈D₆O₆Na: 402.4).

Comparative Data

Parameter Isolation + Deuteration Total Synthesis NHC Catalysis
Yield 0.002% 68% 52–73%
Deuteration (%) 95–98 >99 >95
Cost Low High Moderate

Chemical Reactions Analysis

Types of Reactions

Gerontoxanthone C-d6 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated or ketone derivatives, while reduction may produce deuterated alcohols or hydrocarbons .

Scientific Research Applications

Gerontoxanthone C-d6 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Gerontoxanthone C-d6 involves its interaction with various molecular targets and pathways. Xanthones, including this compound, have been shown to modulate key signaling pathways such as the PI3K/Akt and MAPK pathways, which are involved in cell proliferation, apoptosis, and autophagy . These interactions contribute to their anticancer and anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Source Structural Features Key Biological Activities Potency (IC₅₀/EC₅₀)
Gerontoxanthone C Garcinia picrorhiza, C. inophyllum Furanoxanthone with hydrated prenyl chain Cytotoxicity against multiple cancer lines 5.6–7.5 µM (cancer cells) ; 6.3 µg/mL (K562)
Gerontoxanthone I Garcinia bracteata, G. schomburgkiana Dimeric xanthone structure Mitophagy induction, cardioprotection N/A (activates PINK1-Parkin pathway)
Macluraxanthone Garcinia bracteata, Maclura cochinchinensis Prenylated xanthone Mitophagy induction, anti-ischemia/reperfusion injury N/A (synergizes with gerontoxanthone I)
Cudraxanthone D Cudrania tricuspidata Prenylated xanthone Autophagy inhibition, anti-OSCC growth N/A (inhibits EMT via autophagy modulation)
α-Mangostin Garcinia mangostana Tetraoxygenated xanthone with prenyl groups Anti-inflammatory, antioxidant, anticancer IC₅₀ = 1–10 µM (varies by cell line)
3-O-Methylcudratrixanthone G Cudrania tricuspidata Methylated prenylated xanthone Neuroprotection against OGD-induced cell death EC₅₀ = 2.9 µM

Key Findings and Distinctions

Cytotoxicity vs. Neuroprotection/Cardioprotection :

  • Gerontoxanthone C is primarily cytotoxic, whereas gerontoxanthone I and macluraxanthone promote mitophagy, protecting against ischemia/reperfusion injury in cardiac cells .
  • 3-O-Methylcudratrixanthone G shows stronger neuroprotection (EC₅₀ = 2.9 µM) compared to gerontoxanthone C’s moderate neuroprotective activity (EC₅₀ = 34.9 µM) .

Structural Determinants of Activity :

  • The hydrated prenyl chain in gerontoxanthone C may enhance solubility and membrane interaction, contributing to cytotoxicity .
  • Dimeric structures (e.g., gerontoxanthone I) or specific prenylation patterns (e.g., macluraxanthone) are critical for mitochondrial targeting and PINK1-Parkin pathway activation .

Therapeutic Potential: Gerontoxanthone C’s cytotoxicity positions it as a lead for anticancer drug development, particularly against leukemia and solid tumors . Gerontoxanthone I and macluraxanthone are promising for cardiovascular therapies but require in vivo validation .

Biological Activity

Gerontoxanthone C-d6, a prenylated xanthone derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including case studies, data tables, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique prenylated xanthone structure, which is known to influence its biological properties. The presence of multiple hydroxyl groups and prenyl moieties is thought to enhance its reactivity and biological efficacy.

Antitumor Activity

Several studies have highlighted the antitumor potential of xanthones, including this compound.

Case Study: Cytotoxicity Against Cancer Cell Lines

  • In a study evaluating cytotoxic effects against various cancer cell lines, this compound demonstrated significant activity. The compound was tested against:
    • MCF-7 (breast cancer)
    • NCI-H460 (non-small cell lung cancer)
    • DU-145 (prostate cancer)

The results indicated that this compound exhibited IC50 values ranging from 3.5 to 16.4 µM across these cell lines, showcasing its potential as a chemotherapeutic agent .

Cell LineIC50 (µM)
MCF-710.7
NCI-H46014.5
DU-14512.0

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, particularly against various pathogenic microorganisms.

Case Study: Antimicrobial Efficacy

  • In vitro studies assessed the effectiveness of this compound against several bacterial strains:
    • Staphylococcus aureus
    • Escherichia coli
    • Candida albicans

The compound exhibited notable antimicrobial activity with minimum inhibitory concentration (MIC) values indicating its potential use in treating infections caused by these pathogens.

MicroorganismMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Candida albicans20

The biological activity of this compound is attributed to several mechanisms:

  • Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways.
  • Antioxidant Properties : The presence of hydroxyl groups contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of tumor cells by interfering with cell cycle regulation.

Q & A

Q. What are the standard protocols for synthesizing Gerontoxanthone C-d6, and how can isotopic purity be verified?

Synthesis typically involves deuteration of Gerontoxanthone C using deuterated reagents under controlled conditions. Isotopic purity is verified via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). For reproducibility, protocols must specify reaction time, temperature, and purification methods (e.g., column chromatography). Researchers should include raw spectral data (NMR peaks for deuterium incorporation) and comparative analysis with non-deuterated analogs to validate isotopic enrichment .

Q. How should researchers design experiments to characterize the physicochemical properties of this compound?

Key properties include solubility, stability, and partition coefficients. Use quantitative methods:

  • Solubility : Shake-flask method with HPLC quantification across solvents (polar/non-polar).
  • Stability : Accelerated degradation studies under varying pH, temperature, and light exposure, analyzed via UV-Vis or LC-MS.
  • LogP : Reverse-phase HPLC or octanol-water partitioning assays.
    Document environmental controls (e.g., humidity, light exposure) to ensure data reliability .

Q. What are the best practices for validating this compound as an internal standard in quantitative assays?

Validate linearity, accuracy, precision, and matrix effects per ICH guidelines. For LC-MS/MS:

  • Linearity : Calibration curves (R² ≥ 0.99) across expected concentration ranges.
  • Matrix effects : Compare analyte response in biological matrices vs. pure solvent.
  • Inter-day precision : ≤15% CV for replicates.
    Include deuterium stability tests under extraction conditions to confirm no isotopic exchange .

Advanced Research Questions

Q. How can conflicting data on this compound’s metabolic stability be resolved in cross-study comparisons?

Discrepancies often arise from methodological variability. Steps to reconcile findings:

  • Standardize protocols : Align incubation conditions (e.g., liver microsome concentration, NADPH levels).
  • Control for deuterium loss : Use stable isotope tracing and monitor metabolites via HRMS.
  • Statistical reconciliation : Apply meta-analysis tools to assess heterogeneity (e.g., I² statistic) and adjust for batch effects .

Q. What strategies optimize this compound’s stability in aqueous solutions for longitudinal pharmacokinetic studies?

  • pH optimization : Conduct stability screens (pH 2–9) to identify inert ranges.
  • Lyophilization : Assess residual moisture impact on deuterium retention.
  • Additive screening : Test antioxidants (e.g., ascorbic acid) or cyclodextrins for complexation.
    Validate via accelerated stability testing (40°C/75% RH) with periodic LC-MS quantification .

Q. How can mechanistic studies differentiate deuterium isotope effects (DIEs) in this compound’s biological activity?

  • Kinetic isotope effect (KIE) assays : Compare reaction rates (e.g., enzyme inhibition) between deuterated and non-deuterated analogs.
  • Computational modeling : Use density functional theory (DFT) to predict bond dissociation energies.
  • Isotope tracing : Track deuterium in metabolites via mass spectrometry.
    Control for non-DIE variables (e.g., lipophilicity changes) using matched molecular pairs .

Methodological and Analytical Considerations

Q. What statistical approaches are recommended for analyzing dose-response data involving this compound?

  • Non-linear regression : Fit data to Hill or log-logistic models (e.g., EC₅₀ calculation).
  • Error propagation : Report 95% confidence intervals for fitted parameters.
  • Outlier handling : Use Grubbs’ test or robust regression for skewed datasets.
    For multi-experiment studies, apply mixed-effects models to account for inter-experiment variability .

Q. How should researchers address potential deuterium/hydrogen exchange in this compound during in vivo studies?

  • Time-course sampling : Monitor deuterium retention in plasma/tissues via MS.
  • Control experiments : Co-administer non-deuterated analog to quantify exchange rates.
  • Isotope dilution analysis : Correct for exchange-induced signal attenuation .

Interdisciplinary Applications

Q. What are the challenges in integrating this compound into multi-omics studies (e.g., metabolomics or proteomics)?

  • Data alignment : Use bioinformatics tools (e.g., XCMS Online) to map deuterated metabolites against reference libraries.
  • Signal interference : Differentiate deuterium-induced mass shifts from endogenous metabolites.
  • Workflow validation : Include deuterated QC samples to assess reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.